2-(2-Chloropyrimidin-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(2-Chloropyrimidin-4-yl)acetonitrile” is a chemical compound with diverse scientific applications. It has a CAS Number of 1261744-41-5 and a molecular weight of 153.57 .
Molecular Structure Analysis
The IUPAC name for “this compound” is (2-chloro-4-pyrimidinyl)acetonitrile . The InChI code is 1S/C6H4ClN3/c7-6-9-4-2-5(10-6)1-3-8/h2,4H,1H2 .Scientific Research Applications
1. Intermediate in HIV-1 Reverse Transcriptase Inhibitors Synthesis
4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a derivative of 2-(2-Chloropyrimidin-4-yl)acetonitrile, is a crucial intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. This compound is synthesized through a multi-step reaction starting from 2-thiouracil, and its structure has been confirmed by various spectroscopic methods (Ju Xiu-lia, 2015).
2. Synthesis of Arylpyrazino Pyrimidines
This compound is involved in the synthesis of arylpyrazino[1,2-a]pyrimidine-4-ylidene acetonitriles and aryl/heteroaryl tethered pyrimidin-4-yl acetonitriles. These compounds are synthesized through base-catalyzed ring transformation, highlighting the compound's role in creating various heterocyclic compounds (R. Pratap et al., 2007).
3. Pathway to 2-(Pyrimidin-2'-yl)acetic Acids and Esters
A general route to 2-(pyrimidin-2?-yl)acetic acid and its derivatives, starting from amidinoacetamide and ethyl benzoylacetate, involves a step where 2-(4?-chloro-6?-phenylpyrimidin-2?-yl)acetonitrile is produced. This showcases another application of the compound in synthesizing functionalized pyrimidinyl compounds (D. J. Brown & P. Waring, 1977).
4. Role in Crystal Structure Formation
This compound derivatives contribute to forming various hydrogen-bonded molecular structures. These structures show significant variation due to small changes in the molecular constitution, emphasizing the compound's role in structural chemistry and crystallography (Jorge Trilleras et al., 2008).
5. Photophysical Studies in Platinum Complexes
In the study of Pt(II) 2,6-di(pyridin-2-yl)pyrimidin-4(1H)-one complexes, derivatives of this compound are used to investigate photophysical properties in various solvents and acid concentrations. These studies are pivotal in developing new materials with potential applications in sensors and photonic devices (Hui Zhang et al., 2009).
Properties
IUPAC Name |
2-(2-chloropyrimidin-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-4-2-5(10-6)1-3-8/h2,4H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTPHWMDDNQNGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261744-41-5 |
Source
|
Record name | 2-(2-chloropyrimidin-4-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.